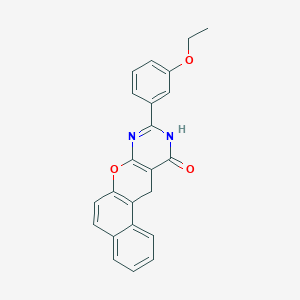

![molecular formula C19H14N2O4 B6517899 methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate CAS No. 902856-44-4](/img/structure/B6517899.png)

methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chromeno[2,3-d]pyrimidines are a class of compounds that have been synthesized and evaluated as potential cytotoxic agents . They are a type of heterocyclic compound, which means they contain a ring structure made up of at least two different elements. In this case, the ring structure contains carbon and nitrogen atoms .

Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidines often involves the reaction of certain precursors under specific conditions . For example, one method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides .Molecular Structure Analysis

The molecular structure of these compounds is established based on spectral data, including infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . The specific reactions will depend on the exact structure of the compound being synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their exact structure. These properties are often determined through various analytical techniques .Applications De Recherche Scientifique

Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate has a wide range of potential applications in scientific research. It has been used as a fluorescent dye for imaging and tracking biological processes, such as cell migration and gene expression. It has also been used as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and inflammation. In addition, this compound has been investigated for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.

Mécanisme D'action

Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound can reduce inflammation and pain. In addition, this compound has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can lead to oxidative damage and cell death. This compound has also been found to inhibit the activity of certain enzymes involved in the production of nitric oxide, which can lead to vasodilation and improved blood flow.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can reduce inflammation, oxidative damage, and cell death. In vivo studies have shown that this compound can reduce pain and inflammation, improve blood flow, and reduce the risk of certain diseases, such as cancer and diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to be synthesized using a variety of methods. This allows researchers to tailor the synthesis of this compound to their specific needs. Additionally, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using this compound in lab experiments. This compound is relatively unstable and can degrade over time. In addition, this compound is a relatively new compound and there is still much to be learned about its effects and potential applications.

Orientations Futures

Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate has a wide range of potential applications in scientific research. Some potential future directions for this compound include further investigation of its therapeutic potential, development of new synthetic methods, and exploration of its potential as an imaging dye. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and to determine its efficacy in clinical trials. Finally, future research should focus on the development of new ways to synthesize this compound and to improve its stability.

Méthodes De Synthèse

Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate can be synthesized using a variety of methods. One of the most common methods is the Mannich reaction, which is a three-step process that involves reacting an aldehyde, a primary amine, and a carboxylic acid. The Mannich reaction produces a product with a chromeno[2,3-d]pyrimidin-2-yl group attached to a benzene ring. The product can then be methylated with a methylating agent, such as dimethyl sulfate, to yield this compound.

Propriétés

IUPAC Name |

methyl 4-(4-oxo-3,5-dihydrochromeno[2,3-d]pyrimidin-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c1-24-19(23)12-8-6-11(7-9-12)16-20-17(22)14-10-13-4-2-3-5-15(13)25-18(14)21-16/h2-9H,10H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEFRJJXYSQCDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517818.png)

![2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517832.png)

![2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517833.png)

![7-methyl-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517837.png)

![7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517842.png)

![7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517869.png)

![2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517872.png)

![2-(2,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517879.png)

![7-bromo-2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517881.png)

![7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517891.png)

![2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517903.png)

![7-bromo-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517905.png)

![7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517909.png)